molecular formula C13H16O4 B176556 4-(Cyclopentyloxy)-3-methoxybenzoic acid CAS No. 176033-44-6

4-(Cyclopentyloxy)-3-methoxybenzoic acid

Cat. No. B176556
M. Wt: 236.26 g/mol
InChI Key: UDNXKKGEMXXJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound similar to “4-(Cyclopentyloxy)-3-methoxybenzoic acid”, named “4-Cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexanecarboxylic acid”, has been reported . This compound has a molecular formula of C20H25NO4 and a monoisotopic mass of 343.178345 Da .

Scientific Research Applications

  • Enzyme Interactions : A study by Bernhardt et al. (1973) focused on the interaction of substrates with a 4-methoxybenzoate O-demethylating enzyme system from Pseudomonas putida. The research emphasized the specific enzyme's interaction with various substrates, highlighting its affinity for para-substituted benzoic acid derivatives and its ability to demethylate and hydroxylate certain compounds. This study demonstrates the potential of 4-(Cyclopentyloxy)-3-methoxybenzoic acid in enzymatic reactions and substrate binding studies Bernhardt, Erdin, Staudinger, & Ullrich, 1973.

  • Encapsulation and Controlled Release : Hong, Oh, & Choy (2008) researched the encapsulation of flavor molecules, specifically 4-hydroxy-3-methoxybenzoic acid, into layered inorganic nanoparticles for controlled release. This indicates potential applications in food technology and controlled release systems Hong, Oh, & Choy, 2008.

  • Biochemical Properties and Reaction Mechanisms : Research by Coleman et al. (2015) on the enzyme CYP199A4 from Rhodopseudomonas palustris showed its ability to efficiently demethylate 4-methoxybenzoic acid. This study provides insight into the biochemical properties and reaction mechanisms of enzymes interacting with benzoic acid derivatives Coleman, Chao, Bruning, Voss, & Bell, 2015.

  • Glycosidase and Glycogen Phosphorylase Inhibitory Activities : Li et al. (2008) discovered novel compounds from Cyclocarya paliurus leaves, including 4-hydroxy-3-methoxybenzoic acid. They evaluated these compounds for their glycosidase and glycogen phosphorylase inhibitory activities, showing potential medicinal applications Li, Lu, Su, Li, She, He, & Lin, 2008.

  • Spectroscopy and Photophysics Studies : Stalin & Rajendiran (2006) conducted a study on the effect of different solvents, pH, and β-cyclodextrin on the absorption and fluorescence spectra of 4-hydroxy-3-methoxybenzoic acid. This research is crucial for understanding the photophysical properties of such compounds Stalin & Rajendiran, 2006.

Safety And Hazards

The safety data sheet for “3-(Cyclopentyloxy)-4-methoxybenzoic acid” indicates that it may cause skin and eye irritation and may be harmful if inhaled . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin, eyes, or clothing .

Future Directions

While specific future directions for “4-(Cyclopentyloxy)-3-methoxybenzoic acid” are not available, therapeutic peptides, which include a wide variety of natural and modified peptides, have been making great progress in drug development . This suggests a potential direction for research and development involving peptide-based compounds.

properties

IUPAC Name

4-cyclopentyloxy-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-16-12-8-9(13(14)15)6-7-11(12)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNXKKGEMXXJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627819
Record name 4-(Cyclopentyloxy)-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopentyloxy)-3-methoxybenzoic acid

CAS RN

176033-44-6
Record name 4-(Cyclopentyloxy)-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(CYCLOPENTYLOXY)-3-METHOXYBENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of ethyl 4-cyclopentyloxy-3-methoxybenzoate (1.06 g) and 4N aqueous sodium hydroxide (4 ml) in ethanol (8 ml) and 1,4-dioxane (8 ml) was stirred at 80° C. for 3 hours. Then the mixture was poured into dilute hydrochloric acid and extracted with ethyl acetate. The organic solution was washed with dilute hydrochloric acid and brine, dried over magnesium sulfate and concentrated. The resultant solid was collected and washed with isopropyl ether to give 4-cyclopentyloxy-3-methoxybenzoic acid (730 mg).
Name
ethyl 4-cyclopentyloxy-3-methoxybenzoate
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclopentyloxy)-3-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Cyclopentyloxy)-3-methoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
4-(Cyclopentyloxy)-3-methoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
4-(Cyclopentyloxy)-3-methoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
4-(Cyclopentyloxy)-3-methoxybenzoic acid
Reactant of Route 6
4-(Cyclopentyloxy)-3-methoxybenzoic acid

Citations

For This Compound
1
Citations
CW Reed - 2020 - search.proquest.com
The metabotropic glutamate (mGlu) receptors belong to the Class C family of G protein-coupled receptors (GPCRs) and are involved with the modulation of neuronal excitability and …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.